
4-Iodobenzylamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodobenzylamine can be synthesized through several methods. One common route involves the reduction of 4-iodonitrobenzene to 4-iodoaniline, followed by a reductive amination with formaldehyde and hydrogen gas to yield this compound. Another method involves the direct iodination of benzylamine using iodine and a suitable oxidizing agent.
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form benzylamine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products:
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include 4-iodobenzaldehyde or 4-iodobenzoic acid.
Reduction: Products include benzylamine derivatives.
Scientific Research Applications
Medicinal Chemistry
Dopamine Receptor Agonism
4-Iodobenzylamine has been utilized in the development of radiopharmaceuticals for imaging dopamine receptors. A notable study characterized a novel iodine-123-labeled D2/3 receptor agonist, (R) N-[7-hydroxychroman-2-yl]-methyl this compound. This compound demonstrated high binding affinity and selectivity for D2/3 receptors, making it suitable for SPECT imaging. The compound exhibited a mean Ki of 3.79 nM for D2 high receptors and 51.8 nM for D2 low receptors, indicating its potential in studying dopamine-related disorders such as schizophrenia and Parkinson's disease .
Inhibition of Urokinase-type Plasminogen Activator (uPA)
Another significant application is its use as an inhibitor of uPA, which is implicated in breast cancer progression. In a comparative study with other halogenated benzylamines, this compound showed enhanced inhibitory effects on uPA activity. The high-resolution crystal structures revealed that the compound binds effectively to the active site of uPA, suggesting its potential as a lead compound for developing anti-cancer therapeutics .
Chemical Synthesis
Synthesis of Cyclic Amides
this compound hydrochloride is employed in the synthesis of cyclic amides through reactions with various substrates. For instance, it reacts with methyl 4-bromomethyl-3-methoxycarbonylcinnamate in the presence of triethylamine to form cyclic amides . This reaction pathway demonstrates its utility in creating complex organic molecules that are important in pharmaceuticals and agrochemicals.
Surface-Bound SuFEx Reactions
In materials science, this compound serves as a nucleophile in sulfur(VI) fluoride exchange (SuFEx) reactions. Its iodophenyl motif enhances its reactivity, allowing for efficient surface modifications that are crucial for developing functional materials . This application highlights the compound's versatility beyond traditional organic synthesis.
Imaging Techniques
Radiolabeling for PET/SPECT Imaging
The incorporation of iodine-123 into this compound derivatives has made them valuable tools in positron emission tomography (PET) and single-photon emission computed tomography (SPECT). The longer half-life of iodine-123 compared to carbon-11 allows for more flexible scheduling of imaging studies, thus facilitating better clinical applications . Such radiolabeled compounds are essential for non-invasive imaging techniques that aid in diagnosing neurological disorders.
Case Studies
Mechanism of Action
The mechanism of action of 4-iodobenzylamine depends on its specific application. In organic synthesis, it acts as a nucleophile in substitution reactions. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
- 4-Bromobenzylamine
- 4-Chlorobenzylamine
- 4-Methoxybenzylamine
- 3-Iodobenzylamine
Comparison: 4-Iodobenzylamine is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and methoxy counterparts. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical behavior, making it more suitable for specific synthetic applications.
Biological Activity
4-Iodobenzylamine, also known as (4-Iodophenyl)methanamine, is a halogenated aromatic amine that has garnered attention in medicinal chemistry due to its unique biological properties. This compound has been studied for its potential applications in various therapeutic areas, particularly in targeting serine proteases and exhibiting antimicrobial activity. This article compiles recent findings on the biological activity of this compound, presenting data tables and case studies to illustrate its significance.
This compound is characterized by its iodine substitution on the benzene ring, which enhances its reactivity and binding affinity to biological targets. The molecular formula is C7H8N, and its structure can be represented as follows:
1. Inhibition of Serine Proteases
One of the prominent biological activities of this compound is its ability to inhibit serine proteases, particularly urokinase-type plasminogen activator (uPA). This enzyme plays a crucial role in cancer metastasis and tissue remodeling. In a study comparing halogenated benzylamines, this compound demonstrated stronger inhibition of uPA compared to its non-halogenated analogs. The high-resolution crystal structures revealed that the iodine atom enhances binding through halogen bonding interactions .
2. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties against various pathogens. The compound exhibited notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for selected strains are summarized in Table 1.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Methicillin-resistant S. aureus | 8 |
Escherichia coli | >32 |
Pseudomonas aeruginosa | >32 |
Candida albicans | 16 |
The presence of the iodine atom was found to enhance the compound's activity compared to similar compounds lacking halogen substitutions .
3. Case Studies
A recent study investigated the effects of this compound on cancer cell lines, particularly focusing on its cytotoxicity and selectivity. The compound was tested against MCF7 breast cancer cells, revealing a significant reduction in cell viability at concentrations as low as 1 nM . The results indicated that while it exhibited cytotoxic effects, it maintained a favorable selectivity profile, making it a candidate for further development in cancer therapeutics.
Structure-Activity Relationship
The structure-activity relationship (SAR) of this compound emphasizes the importance of halogenation in enhancing biological activity. Various analogs were synthesized to explore the influence of different substituents on the benzene ring and their consequent effects on biological efficacy. The presence of iodine not only improves binding affinity but also alters pharmacokinetic properties, which can be advantageous in drug design .
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis protocols for 4-iodobenzylamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is commonly synthesized via reductive amination. For example, this compound derivatives are prepared by reacting this compound with aldehydes (e.g., 2-naphthaldehyde) in the presence of NaBH₄ as a reducing agent, achieving yields >90% . Alternatively, catalytic Staudinger reduction of 4-iodobenzyl azide using triphenylphosphine and HCl produces this compound hydrochloride with 88% yield, requiring strict anhydrous conditions . Key factors include stoichiometric control of reagents, inert atmosphere (N₂), and post-synthesis purification via column chromatography or recrystallization.
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) and mass spectrometry (MS) are critical. For example, ¹H NMR in CDCl₃ reveals aromatic proton signals at δ 7.28–7.85 ppm and methylene (-CH₂-) signals at δ 3.80–4.11 ppm . High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 234.07 for this compound) . Purity is validated via thin-layer chromatography (TLC; Rf = 0.25 in Hexane/AcOEt) .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : It serves as a versatile building block for secondary amines and cross-coupling reactions. For instance, it participates in Sonogashira coupling to functionalize steroids for anti-inflammatory studies and in EDC-mediated amidation to modify gold nanoclusters (AuNCs) for optical studies . Its iodine atom enhances reactivity in halogen-bonding interactions, making it useful in designing enzyme inhibitors .
Advanced Research Questions
Q. How does the iodine substituent in this compound influence its biological activity compared to halogenated analogs?
- Methodological Answer : The iodine atom’s size and polarizability affect binding affinity. For example, this compound is inactive against plasminogen activator, whereas 4-bromobenzylamine shows inhibition due to stronger halogen bonding with protein "hot spots" . Computational modeling (e.g., docking studies) and comparative bioassays are recommended to analyze steric/electronic effects.
Q. What mechanistic insights have been gained from studying this compound in Staudinger reductions or cross-coupling reactions?
- Methodological Answer : In Staudinger reductions, the reaction mechanism involves azide-to-amine conversion via a phosphine intermediate, with HCl acting as a proton source. Kinetic studies reveal that electron-withdrawing groups (e.g., iodine) accelerate the reaction by stabilizing transition states . For cross-coupling (e.g., Sonogashira), the iodine atom facilitates oxidative addition to palladium catalysts, enabling C–C bond formation .
Q. How can this compound be utilized to engineer near-infrared (NIR) photoluminescent nanomaterials?
- Methodological Answer : Conjugation of this compound to gold nanoclusters (AuNCs) via amidic coupling enhances colloidal stability and NIR emission. The iodine-heavy atom effect increases spin-orbit coupling, which is probed via UV-Vis, photoluminescence spectroscopy, and TEM. Control experiments with benzylamine confirm iodine’s role in modulating optical properties .
Q. What challenges arise in handling this compound during long-term storage or under aqueous conditions?
- Methodological Answer : The compound’s aryl-iodide bond is stable in aqueous solutions (pH 6–8), but prolonged exposure to light or acidic conditions may degrade it. Storage as a hydrochloride salt under inert atmosphere (e.g., N₂) at −20°C is advised . Purity checks via NMR and MS are essential post-storage.
Q. Data Contradictions and Resolution
- Contradiction : reports this compound as inactive in plasminogen inhibition, while other studies highlight its utility in synthetic applications.
Q. Methodological Best Practices
- Experimental Design : Use controlled trials (e.g., comparing bromo/iodo analogs) and replicate published protocols for synthesis .
- Data Analysis : Apply statistical tools (e.g., t-tests) to validate reproducibility and error bars for spectroscopic data .
- Ethical Compliance : Adhere to safety protocols for handling iodinated compounds, including fume hood use and waste disposal .
Properties
IUPAC Name |
(4-iodophenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN/c8-7-3-1-6(5-9)2-4-7/h1-4H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGZGJOBKAXVSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372118 | |
Record name | 4-IODOBENZYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39959-59-6 | |
Record name | 4-Iodobenzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39959-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-IODOBENZYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Iodobenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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